1-[11-(3-bromophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]pentan-1-one
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Overview
Description
10-(3-BROMOPHENYL)-14,14-DIMETHYL-9-PENTANOYL-2,9-DIAZATRICYCLO[9400(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-BROMOPHENYL)-14,14-DIMETHYL-9-PENTANOYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the bromophenyl and pentanoyl groups. Common reagents used in these reactions include bromine, phenyl derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-(3-BROMOPHENYL)-14,14-DIMETHYL-9-PENTANOYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
10-(3-BROMOPHENYL)-14,14-DIMETHYL-9-PENTANOYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(3-BROMOPHENYL)-14,14-DIMETHYL-9-PENTANOYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0(3,8)]pentadeca-1(11),3,5,7-tetraen-12-one
- 2,10-Diaza-9-(3-bromophenyl)-5,5-dimethyltricyclo[9.4.0.0(3,8)]pentadeca-1(11),3(8),12,14-tetraen-7-one
Uniqueness
10-(3-BROMOPHENYL)-14,14-DIMETHYL-9-PENTANOYL-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE is unique due to its specific substitution pattern and the presence of the pentanoyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H29BrN2O2 |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
6-(3-bromophenyl)-9,9-dimethyl-5-pentanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H29BrN2O2/c1-4-5-13-23(31)29-21-12-7-6-11-19(21)28-20-15-26(2,3)16-22(30)24(20)25(29)17-9-8-10-18(27)14-17/h6-12,14,25,28H,4-5,13,15-16H2,1-3H3 |
InChI Key |
UHHHOWWWEQCALS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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